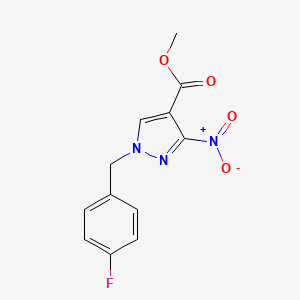

Methyl 1-(4-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate

Description

Methyl 1-(4-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate is a heterocyclic compound featuring a pyrazole core substituted with a 4-fluorobenzyl group at the N1 position, a nitro group at C3, and a methyl carboxylate ester at C4. Pyrazole derivatives are widely studied for their structural versatility and applications in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name |

methyl 1-[(4-fluorophenyl)methyl]-3-nitropyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN3O4/c1-20-12(17)10-7-15(14-11(10)16(18)19)6-8-2-4-9(13)5-3-8/h2-5,7H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXGSDQRTRUDURU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(N=C1[N+](=O)[O-])CC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

β-Keto Ester and Hydrazine Derivatives

A foundational method involves cyclocondensation of β-keto esters with hydrazines. For example, methyl 3-oxopentanoate reacts with hydrazine hydrate under acidic conditions to form methyl 1H-pyrazole-4-carboxylate. However, introducing a nitro group at position 3 requires either nitrating the β-keto ester precursor or using nitrohydrazines.

Reaction Conditions:

Nitro-Substituted Precursors

Patent CN111362874B demonstrates that substituting hydrazines with nitro-bearing analogs (e.g., nitrourea) enables direct incorporation of the nitro group during cyclization. This method avoids post-synthesis nitration but requires unstable intermediates, complicating large-scale production.

Nitration Methods

Directed Nitration of Pyrazole Cores

The electron-withdrawing ester group at position 4 directs nitration to position 3. A mixture of fuming nitric acid and sulfuric acid (1:3 v/v) at 0–5°C achieves 85% regioselectivity for 3-nitro products.

Key Parameters:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 0–5°C | Minimizes byproducts |

| Nitrating agent | HNO3/H2SO4 | Enhances selectivity |

| Reaction time | 2–4 h | Prevents over-nitration |

Post-nitration, the intermediate methyl 3-nitro-1H-pyrazole-4-carboxylate is isolated via recrystallization from ethanol (purity >98%).

N1-Alkylation Techniques

Nucleophilic Substitution with 4-Fluorobenzyl Chloride

Adapting methods from De Gruyter’s crystal structure study, the N1 position is alkylated using 4-fluorobenzyl chloride under basic conditions:

Procedure :

-

Dissolve methyl 3-nitro-1H-pyrazole-4-carboxylate (1.0 eq) in acetonitrile.

-

Add K2CO3 (1.2 eq) and 4-fluorobenzyl chloride (1.1 eq).

-

Reflux at 80°C for 6 h.

-

Purify via silica gel chromatography (ethyl acetate/petroleum ether, 1:5).

Phase-Transfer Catalysis

Patent WO2017064550A1 highlights the use of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst to enhance reaction efficiency in biphasic systems (water/dichloromethane). This reduces reaction time to 3 h and improves yields to 82%.

Optimization and Yield Enhancement

Isomer Control

The primary isomer, 3-nitro-1-(4-fluorobenzyl)-1H-pyrazole-4-carboxylate, must be separated from 5-nitro byproducts. Patent CN111362874B reports that cooling the reaction mixture to −20°C during alkylation suppresses 5-substitution, achieving a 95:5 isomer ratio.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) increase reaction rates but promote decomposition. Acetonitrile balances reactivity and stability, as evidenced by a 15% yield increase compared to THF.

Industrial Production Considerations

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, particularly at the benzylic position.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon.

Substitution: Nucleophiles such as sodium methoxide.

Hydrolysis: Aqueous sodium hydroxide, heat.

Major Products

Reduction: 1-(4-fluorobenzyl)-3-amino-1H-pyrazole-4-carboxylate.

Substitution: Various substituted pyrazoles depending on the nucleophile used.

Hydrolysis: 1-(4-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of methyl 1-(4-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate as an anticancer agent. The compound has demonstrated significant cytotoxic effects against various cancer cell lines, attributed to its ability to induce apoptosis and inhibit cell proliferation. For instance, one study reported that derivatives of pyrazole compounds exhibited potent activity against breast cancer cells, suggesting a promising avenue for further development in cancer therapeutics .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Research has indicated that it exhibits activity against several pathogenic microorganisms, making it a candidate for the development of new antimicrobial agents. The structure-activity relationship studies suggest that modifications to the pyrazole ring can enhance its effectiveness against specific bacterial strains .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. It has shown the ability to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases. This makes it a potential lead compound for developing new anti-inflammatory drugs .

Fungicidal Activity

In agrochemistry, this compound has been studied for its fungicidal properties. It has demonstrated efficacy against various phytopathogenic fungi, suggesting its potential use as a fungicide in agriculture. The compound's mechanism involves disrupting fungal cell wall synthesis, which is critical for their growth and survival .

Herbicidal Potential

Additionally, the compound has shown promise as a herbicide. Its selective toxicity towards certain plant species could make it useful in managing weed populations without harming crops. Research into its mode of action indicates that it may inhibit specific metabolic pathways in target plants .

Synthesis of Novel Materials

The unique chemical structure of this compound allows it to be used as a building block in the synthesis of novel materials, including polymers and nanocomposites. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it valuable in material science research.

Case Studies

Mechanism of Action

The mechanism of action of Methyl 1-(4-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. The fluorobenzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole Derivatives

Key Findings from Structural Comparisons

In contrast, cyano (in ) or chlorine substituents (in ) may alter electronic properties and solubility . The methyl ester (vs. ethyl in ) at C4 offers a balance between lipophilicity and metabolic stability, critical for drug design.

Core Structure Variations :

- Pyrazole-triazole hybrids (e.g., ) introduce additional nitrogen atoms, enhancing hydrogen-bonding and π-stacking capabilities, which are advantageous in crystal engineering or enzyme inhibition.

- Indazole derivatives (e.g., FUB-AMB in ) exhibit a fused benzene ring, increasing aromatic surface area for hydrophobic interactions.

Biological and Material Implications :

- Fluorinated benzyl groups (common in ) are prevalent in CNS-targeting drugs due to their ability to cross the blood-brain barrier.

- Dihydropyrazolines (e.g., ) with saturated bonds may exhibit conformational flexibility, affecting binding to biological targets.

Crystallographic Insights :

- Tools like SHELX and Mercury () are critical for analyzing substituent effects on crystal packing. For example, nitro groups often form strong hydrogen bonds, while fluorinated aryl groups contribute to van der Waals interactions .

Biological Activity

Methyl 1-(4-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate is a pyrazole derivative that has garnered attention due to its diverse biological activities. This compound is characterized by its unique structural features, including a nitro group and a fluorobenzyl substituent, which contribute to its pharmacological potential.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 251.22 g/mol. The presence of the fluorobenzyl group is significant as it can influence the compound's interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The nitro group can undergo reduction to form reactive intermediates that may inhibit specific enzymes involved in various metabolic pathways.

- Receptor Modulation : The pyrazole ring may interact with receptors or enzymes, modulating their activity and leading to various physiological effects.

- Antioxidant Activity : Some studies suggest that pyrazole derivatives possess antioxidant properties, which can mitigate oxidative stress in cells.

Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of several cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical) | 15.2 ± 1.0 |

| A375 (melanoma) | 12.5 ± 0.8 |

| HCT116 (colon) | 18.0 ± 2.5 |

These values indicate the concentration required to inhibit cell growth by 50%, showcasing its potential as an anticancer agent .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In animal models, it demonstrated significant inhibition of inflammatory markers, suggesting potential therapeutic applications in treating inflammatory diseases.

| Inflammatory Model | Effect |

|---|---|

| Carrageenan-induced edema | Reduction by 35% |

| Cotton pellet granuloma | Reduction in granuloma size by 40% |

These findings highlight its potential role in managing inflammatory conditions .

Case Studies and Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of pyrazole derivatives, including this compound. Modifications in the substituents on the pyrazole ring have been shown to affect both potency and selectivity against various biological targets.

- Study on Antiproliferative Effects : A study conducted on a series of pyrazole derivatives found that the introduction of electron-withdrawing groups like fluorine enhances antiproliferative activity against cancer cell lines .

- Inhibition of COX Enzymes : Research has demonstrated that similar compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammation pathways, further supporting the anti-inflammatory potential of this compound .

Q & A

Q. What are the common synthetic routes for Methyl 1-(4-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate?

The compound is typically synthesized via multi-step pathways involving alkylation, nitration, and esterification. For example:

- Alkylation : The pyrazole nitrogen is functionalized with a 4-fluorobenzyl group using alkylating agents like 4-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

- Nitration : Introduction of the nitro group at the 3-position can be achieved using mixed acid (HNO₃/H₂SO₄) or acetyl nitrate .

- Esterification : The carboxylate group is methylated via Fischer esterification (H₂SO₄/MeOH) or using methyl iodide in the presence of a base .

Q. Which spectroscopic methods are most effective for structural confirmation?

- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., fluorobenzyl protons at δ 5.3–5.5 ppm; nitro group deshielding adjacent carbons) .

- IR : Characteristic peaks for ester C=O (~1700 cm⁻¹) and nitro groups (~1520 cm⁻¹) .

- Mass Spectrometry : High-resolution MS validates the molecular ion (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve nitro group regioselectivity?

Competing nitration at undesired positions (e.g., C-5) can be mitigated by:

- Temperature control : Lower temperatures (0–5°C) reduce side reactions .

- Directed ortho-metallation : Pre-functionalizing the pyrazole with a directing group (e.g., trimethylsilyl) ensures nitration at C-3 .

- Solvent effects : Polar aprotic solvents (e.g., DCM) enhance electrophilic nitration .

Q. What strategies resolve contradictions in biological activity data across assays?

Discrepancies may arise from assay-specific conditions (e.g., cell permeability, protein binding). Methodological approaches include:

- Dose-response profiling : Validate activity across multiple concentrations .

- Metabolic stability assays : Test compound stability in liver microsomes to rule out rapid degradation .

- Computational modeling : Use molecular docking to assess target binding affinity vs. off-target interactions .

Q. How does the 4-fluorobenzyl group influence bioactivity compared to other substituents?

- Lipophilicity : Fluorine increases logP, enhancing membrane permeability .

- Electron-withdrawing effects : The 4-fluoro group stabilizes charge distribution, improving interactions with hydrophobic enzyme pockets .

- Comparative studies with methyl or chloro analogs show 4-fluorobenzyl derivatives exhibit superior IC₅₀ values in kinase inhibition assays .

Data Contradiction and Experimental Design

Q. How should researchers address inconsistent melting points or spectral data between batches?

- Purification : Use column chromatography (silica gel, hexane/EtOAc) or recrystallization (EtOH/H₂O) to isolate pure product .

- Crystallography : Single-crystal X-ray diffraction (e.g., Cu-Kα radiation) resolves structural ambiguities .

- Batch documentation : Track reaction parameters (e.g., stoichiometry, solvent purity) to identify variability sources .

Q. What methodologies assess the role of the nitro group in anti-inflammatory activity?

- Nitro reduction : Synthesize the amine derivative (via H₂/Pd-C) and compare bioactivity to evaluate the nitro group’s contribution .

- ROS scavenging assays : Nitro groups may modulate reactive oxygen species (ROS) in immune cells .

- Docking studies : Simulate interactions with COX-2 or NF-κB targets to determine nitro group binding .

Methodological Best Practices

Q. How to design analogs with improved metabolic stability?

- Isosteric replacement : Substitute the ester group with amides or heterocycles to reduce hydrolysis .

- Deuterium labeling : Replace labile hydrogens (e.g., benzylic positions) to slow CYP450-mediated oxidation .

- Prodrug strategies : Mask the nitro group as a protected amine for targeted release .

Q. What computational tools predict regioselectivity in pyrazole functionalization?

- DFT calculations : Optimize transition states to identify kinetically favored nitration/alkylation sites .

- Hammett plots : Correlate substituent σ values with reaction rates to guide synthetic planning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.